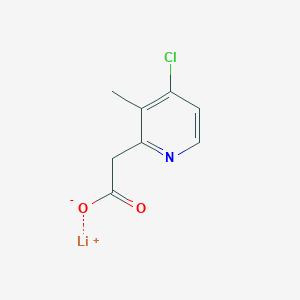
リチウム;2-(4-クロロ-3-メチルピリジン-2-イル)アセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8ClNO2Li It is a lithium salt of 2-(4-chloro-3-methylpyridin-2-yl)acetic acid
科学的研究の応用
Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate typically involves the reaction of 2-(4-chloro-3-methylpyridin-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by evaporation of the solvent and recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate can be achieved through a continuous process involving the reaction of 2-(4-chloro-3-methylpyridin-2-yl)acetic acid with lithium hydroxide in a solvent system. The reaction mixture is then subjected to filtration, concentration, and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
作用機序
The mechanism of action of lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
Lithium carbonate: Used as a mood stabilizer in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
2-(4-chloro-3-methylpyridin-2-yl)acetic acid: The parent acid of the lithium salt.
Uniqueness
Lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other lithium salts. Its combination of lithium and pyridine moieties makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
lithium;2-(4-chloro-3-methylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.Li/c1-5-6(9)2-3-10-7(5)4-8(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGOVBZKTZOQCU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C=CN=C1CC(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClLiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














